molecular formula C18H22ClNO B453263 N-[(adamantan-1-yl)methyl]-2-chlorobenzamide

N-[(adamantan-1-yl)methyl]-2-chlorobenzamide

Katalognummer: B453263
Molekulargewicht: 303.8g/mol
InChI-Schlüssel: KGXOEHIYVHCAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, which makes its derivatives particularly interesting for various applications in chemistry, biology, and materials science. The presence of the adamantyl group in the structure imparts unique properties to the compound, such as high thermal stability and resistance to oxidation.

Eigenschaften

Molekularformel

C18H22ClNO

Molekulargewicht

303.8g/mol

IUPAC-Name

N-(1-adamantylmethyl)-2-chlorobenzamide

InChI

InChI=1S/C18H22ClNO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)

InChI-Schlüssel

KGXOEHIYVHCAAK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylmethyl chloride with 2-chlorobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the bromination of adamantane followed by substitution reactions to introduce various functional groups. For example, 1-bromoadamantane can be reacted with formamide to produce N-(1-adamantyl)-formamide, which can then be further modified to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(adamantan-1-yl)methyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: Reduction of the benzamide moiety can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(adamantan-1-yl)methyl]-2-chlorobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is largely dependent on its interaction with biological targets. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to the inhibition of viral replication or the disruption of bacterial cell walls. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1-adamantylmethyl-2-bromoethylidenemalonate

Uniqueness

N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is unique due to the presence of both the adamantyl group and the chlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its high thermal stability, resistance to oxidation, and potential biological activities set it apart from other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.